6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
Description
Historical Context and Discovery
The development of this compound emerged from systematic research into substituted naphthalenone derivatives and their potential applications in pharmaceutical chemistry. While specific historical records of its initial synthesis are limited in available literature, the compound belongs to a broader family of tetralone derivatives that have been extensively studied since the mid-20th century. The parent compound 1-tetralone, or 3,4-dihydronaphthalen-1(2H)-one, was recognized as an important bicyclic aromatic hydrocarbon and ketone that serves as a fundamental building block for various natural products and synthetic compounds.
Research into substituted tetralones gained momentum with the recognition that modifications to the core structure could yield compounds with enhanced biological activities. The systematic exploration of benzyloxy substitutions at various positions of the tetralone core led to the development of compounds like this compound. This compound represents a specific example of structure-activity relationship optimization, where the introduction of a 4-chlorobenzyl ether group at the 6-position was designed to enhance specific molecular properties.
The historical development of this compound is also connected to broader research efforts in developing complement factor D inhibitors and other therapeutic agents, as evidenced by patent literature describing aminomethyl-biaryl derivatives that incorporate similar structural motifs. These research programs have contributed to the understanding of how specific structural modifications can influence biological activity and therapeutic potential.
Significance in Organic Chemistry and Chemical Biology
This compound occupies a significant position in organic chemistry due to its unique structural features and potential for diverse chemical transformations. The compound combines several important functional groups within a single molecular framework: a partially saturated naphthalene system, a ketone functionality, an ether linkage, and a chlorinated aromatic ring. This combination of structural elements makes it a valuable intermediate for synthetic organic chemistry applications.
In chemical biology contexts, the compound demonstrates particular importance due to its structural similarity to naturally occurring naphthalenone derivatives. The carbon skeleton of tetralone derivatives is found in natural products such as Aristelegone A, which contains 4,7-dimethyl-6-methoxy-1-tetralone and is derived from the Aristolochiaceae family used in traditional Chinese medicine. This natural occurrence suggests potential biological relevance and has motivated research into synthetic analogs with modified substituent patterns.
The significance of this compound is further enhanced by its role as a biochemical reagent in life science research. The 3,4-dihydronaphthalen-1-one core structure has been identified as useful for biological material applications and organic compound research in life sciences. The specific 4-chlorobenzyl substitution pattern may confer additional properties that enhance its utility in these applications.
Research data indicates that related compounds in this structural class have shown potential in various therapeutic areas. The presence of the chlorobenzyl ether substituent may influence molecular properties such as lipophilicity, metabolic stability, and target binding affinity, making it a compound of interest for structure-activity relationship studies.
Classification and Nomenclature
The systematic classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines and Chemical Abstracts Service conventions. The compound belongs to several overlapping chemical classifications that reflect its diverse structural features and potential applications.
Table 1: Chemical Classification and Identification Parameters
The primary classification places this compound within the tetralone family, specifically as a substituted 3,4-dihydronaphthalen-1(2H)-one derivative. The "tetralone" designation reflects the partially saturated naphthalene system with a ketone functional group, which can be regarded as a benzo-fused cyclohexanone. This classification is fundamental to understanding its chemical behavior and synthetic potential.
Secondary classifications include its designation as a benzyl ether derivative, reflecting the presence of the 4-chlorobenzyl group attached through an oxygen linkage at the 6-position of the naphthalene core. The compound also falls within the broader category of halogenated organic compounds due to the presence of the chlorine atom on the benzyl substituent.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-14-6-4-12(5-7-14)11-20-15-8-9-16-13(10-15)2-1-3-17(16)19/h4-10H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIYQEPVCOFWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517143 | |
| Record name | 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88628-47-1 | |
| Record name | 6-[(4-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the nucleophilic substitution reaction between the hydroxyl group at the 6-position of 3,4-dihydronaphthalen-1(2H)-one and 4-chlorobenzyl chloride**. This reaction forms the ether linkage, attaching the 4-chlorobenzyl moiety to the naphthalenone core.
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- 3,4-Dihydronaphthalen-1(2H)-one (core structure)
- 4-Chlorobenzyl chloride (alkylating agent)
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- Base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group
- Polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Elevated temperature (typically 60–100 °C)
- Reaction time: Several hours (e.g., overnight stirring)
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- The base deprotonates the hydroxyl group on the naphthalenone, generating a nucleophilic alkoxide.
- The alkoxide attacks the electrophilic carbon of the 4-chlorobenzyl chloride, displacing chloride ion and forming the ether bond.
Detailed Experimental Procedure (Representative)
| Step | Description |
|---|---|
| 1 | Dissolve 3,4-dihydronaphthalen-1(2H)-one in dry DMF under inert atmosphere (e.g., nitrogen). |
| 2 | Add potassium carbonate (K2CO3) as a base to the solution to generate the alkoxide intermediate. |
| 3 | Slowly add 4-chlorobenzyl chloride dropwise to the reaction mixture with stirring. |
| 4 | Heat the mixture to 80 °C and stir for 12–24 hours to ensure complete reaction. |
| 5 | Monitor reaction progress by thin-layer chromatography (TLC). |
| 6 | Upon completion, cool the reaction mixture and quench with water. |
| 7 | Extract the product with an organic solvent (e.g., ethyl acetate). |
| 8 | Purify the crude product by column chromatography or recrystallization. |
Alternative Synthetic Approaches
Claisen-Schmidt Condensation Followed by Etherification:
Some related dihydronaphthalenone derivatives are synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and pre-functionalized dihydronaphthalenone intermediates, followed by etherification to introduce the chlorobenzyl group. This method is more common for derivatives with additional substituents on the aromatic ring.Friedel-Crafts Acylation and Cyclization:
The dihydronaphthalenone core can be prepared by Lewis acid-catalyzed Friedel-Crafts acylation of anisole derivatives with succinic anhydride, followed by cyclization. Subsequent nucleophilic substitution introduces the chlorobenzyl ether group.
Research Findings and Analytical Data
Reaction Yields and Purity
- Typical yields for the nucleophilic substitution reaction range from 60% to 85% , depending on reaction conditions and purification methods.
- Purity is confirmed by NMR spectroscopy (1H and 13C NMR) , mass spectrometry (MS) , and infrared spectroscopy (IR) .
- TLC monitoring uses solvent systems such as dichloromethane:methanol (10:1 v/v) for effective separation.
Characterization Data (Representative)
| Technique | Data/Observation |
|---|---|
| 1H NMR (CDCl3) | Signals corresponding to aromatic protons of chlorobenzyl group and dihydronaphthalenone core. |
| 13C NMR | Carbonyl carbon resonance near 200 ppm; aromatic and aliphatic carbons consistent with structure. |
| Mass Spectrometry | Molecular ion peak at m/z 286.8 (M+), consistent with molecular weight. |
| IR Spectroscopy | Strong absorption band near 1700 cm⁻¹ (C=O stretch); ether C–O stretch around 1100 cm⁻¹. |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3,4-Dihydronaphthalen-1(2H)-one + 4-chlorobenzyl chloride | K2CO3, DMF, 80 °C, 12–24 h | 60–85 | Most common, straightforward synthesis |
| Claisen-Schmidt + Etherification | Substituted benzaldehyde + DHN intermediate | Lewis acid catalysis, condensation, then alkylation | Variable | Used for substituted derivatives |
| Friedel-Crafts acylation + cyclization + alkylation | Anisole + succinic anhydride + chlorobenzyl chloride | Lewis acid, heat, base | Moderate | Multi-step, for core synthesis |
Chemical Reactions Analysis
Claisen-Schmidt Condensation Reactions
This reaction forms α,β-unsaturated ketones (chalcone analogs) via base-catalyzed condensation with aromatic aldehydes.
Example Reaction with 3-Fluorobenzaldehyde
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Reagents : 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, 3-fluorobenzaldehyde, methanol, nitrogen atmosphere .
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Conditions : Room temperature, 12 hours.
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Product : (E)-6-(4-Chlorobenzyloxy)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
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Mechanism : Enolate formation followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration .
Key Data
Aldol Condensation in Solvent-Free Systems
The compound participates in solvent-free aldol reactions under green chemistry conditions.
Example with 4-Chloroacetophenone
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Reagents : NaOH (pellet), 4-chloroacetophenone, mechanical grinding .
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Conditions : Mortar-pestle grinding, 20–30 minutes.
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Product : Bis-arylidene derivative.
Mechanistic Insight
-
Step 1 : Base-induced enolate formation from the ketone.
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Step 2 : Nucleophilic attack on the aldehyde carbonyl.
Reduction Reactions
The α,β-unsaturated ketone moiety undergoes selective reductions:
a. Carbonyl Reduction
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Product : Secondary alcohol (dihydrochalcone analog).
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Observation : Loss of yellow color; NMR confirmation of –OH proton at δ 4.91–5.01 ppm .
b. Alkene Reduction
Comparison of Reduction Outcomes
| Reduction Type | Reagent | Key Functional Group Change | Application |
|---|---|---|---|
| Carbonyl | NaBH₄ | Ketone → Alcohol | Bioactivity modulation |
| Alkene | H₂/Pd-C | α,β-Unsaturated → Saturated ketone | Stability improvement |
Biological Relevance
Derivatives of this compound exhibit:
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Anti-inflammatory Activity : Inhibition of NF-κB signaling via morpholine- or methoxy-substituted analogs .
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Structural Flexibility : Non-coplanar dihydronaphthalenone and arylidene groups enhance interaction with biological targets .
Crystallographic Data
Single-crystal X-ray studies reveal:
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Dihedral Angles : 20.06°–68.3° between dihydronaphthalenone and arylidene groups, influencing conjugation .
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Hydrogen Bonding : Stabilizes dimer formation in solid state (e.g., O–H⋯O interactions) .
Synthetic Protocols
Large-Scale Synthesis
Scientific Research Applications
Basic Information
- IUPAC Name: 6-[(4-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
- Molecular Formula: C17H15ClO2
- Molecular Weight: 286.8 g/mol
- CAS Number: 88628-47-1
Structural Representation
The structural formula of the compound can be represented as follows:
Medicinal Chemistry
Anticancer Activity:
Research indicates that naphthalene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of naphthoquinone-chalcone hybrids that demonstrated potent anticancer activity against various cell lines .
Anti-inflammatory Effects:
The compound's structural features suggest potential anti-inflammatory properties. Naphthalene derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Enzyme Inhibition:
Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related naphthalene derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
Antimicrobial Properties:
The antimicrobial potential of naphthalene derivatives has been documented in several studies. The presence of the chlorobenzyl group may enhance the compound's ability to penetrate microbial membranes, suggesting its utility as an antimicrobial agent.
Material Science
Polymer Chemistry:
The compound's unique structure allows it to be explored as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Screening
In a study examining various naphthalene derivatives for anticancer activity, This compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being further investigated .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of naphthalene derivatives revealed that compounds similar to This compound could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can be contextualized against structurally analogous DHN derivatives. Key comparisons include:
Key Insights :
- Halogenation : Chloro and bromo substituents improve lipophilicity and target binding, whereas fluorine balances metabolic stability and toxicity .
- Substituent Position : Para-substituted benzyl groups (e.g., 4-Cl) optimize steric and electronic interactions with biological targets compared to meta-substituted analogs .
Physicochemical and Structural Properties
Structural Implications :
- Crystal Packing: Weak hydrogen bonds (C–H···O/π) stabilize the monoclinic lattice in chloro- and methoxy-substituted DHNs .
- Conformational Flexibility: The screw-boat vs. chair conformation of the cyclohexanone ring may influence protein binding .
Biological Activity
6-((4-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 88628-47-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 286.75 g/mol. The compound features a naphthalene backbone substituted with a chlorobenzyl ether group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.75 g/mol |
| CAS Number | 88628-47-1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study assessed the antibacterial effects of various naphthalene derivatives and found that modifications at the benzyl position significantly influenced activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Preliminary studies have suggested that naphthalene derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the chloro group may enhance the lipophilicity of the compound, potentially improving its cellular uptake.
Neuropharmacological Effects
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Compounds with similar functionalities have been reported to act as modulators of the serotonin receptor pathways, which are crucial in mood regulation and anxiety disorders . This opens avenues for further investigation into its potential use in neuropharmacology.
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated a series of naphthalene derivatives for their antimicrobial activity. The results indicated that modifications at the 6-position significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into structure-activity relationships (SAR) could yield promising therapeutic agents .
Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines demonstrated that naphthalene derivatives could inhibit cell growth effectively. One particular derivative showed an IC50 value in the low micromolar range against breast cancer cells, indicating significant potency. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Q & A
Q. What are the common synthetic routes for preparing 6-((4-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation or alkylation reactions . For example:
- Alkylation : Reacting 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in ethanol under reflux (6–12 hours). Yields depend on stoichiometric ratios and solvent polarity .
- Condensation : Modifying the DHN scaffold with aryl aldehydes under acidic or basic conditions. For instance, methanolic solutions with catalytic HCl or NaOH are used to form α,β-unsaturated ketones, a common intermediate in bioactive DHN derivatives .
Optimization strategies :
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement. This program handles anisotropic displacement parameters, hydrogen placement (riding model), and weak hydrogen bonds (e.g., C–H···π interactions) .
- Validation : Check for R-factor convergence (<0.05), reasonable bond lengths (e.g., C–C aromatic: 1.35–1.40 Å), and torsion angles (e.g., <10° deviation for planar groups) .
Q. What are the primary biological activities associated with DHN derivatives like this compound?
DHN derivatives exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., PI3K/AKT) via hydrophobic interactions with protein pockets .
- Anti-inflammatory effects : Targeting NADPH oxidase (e.g., p47phox-p22phox interactions) to reduce oxidative stress .
- Neuroprotective potential : Modulating adenosine receptors or amyloid-beta aggregation .
Note: Bioactivity is influenced by substituents; chloro groups enhance metabolic stability, while methoxy groups improve solubility .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths or space groups) be resolved when analyzing DHN derivatives?
Discrepancies arise from:
- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms.
- Thermal motion : Apply anisotropic refinement for non-H atoms and validate via ADPs (Ueq ≤ 0.05 Ų).
- Hydrogen bonding : Weak interactions (C–H···O) may require high-resolution data (d-spacing <0.8 Å). Cross-validate with ORTEP for ellipsoid visualization .
Example: In a DHN analog, a C7=C8 bond length of 1.351(4) Å was validated against similar compounds (1.34–1.37 Å) .
Q. What strategies are effective in designing DHN-based analogs with enhanced bioactivity and reduced toxicity?
- Halogenation : Introduce Cl or Br at the 4-position to improve lipophilicity and target binding (e.g., 7-bromo-DHN derivatives show 2× higher cytotoxicity) .
- Hybridization : Conjugate with fluorinated arylidene groups (e.g., 2-(trifluoromethyl)benzylidene) to enhance metabolic stability .
- Stereochemical control : Use Rh-catalyzed enantioselective hydroacylation to generate chiral centers (e.g., 96–99% ee for 3,4-dihydronaphthalen-1(2H)-ones) .
Q. How can conflicting biological data (e.g., inconsistent IC50 values) be addressed in structure-activity relationship (SAR) studies?
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Solubility adjustments : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation.
- Data normalization : Express IC50 relative to internal standards and validate via dose-response curves (3 replicates minimum) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
